Zanubrutinib is a next-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is being investigated as a treatment for various B-cell malignancies. [] It was designed by BeiGene to maximize BTK occupancy and minimize off-target inhibition of TEC- and EGFR-family kinases, potentially improving tolerability over first-generation BTK inhibitors such as ibrutinib. [, , , , ] Zanubrutinib has demonstrated complete and sustained BTK occupancy in both peripheral blood mononuclear cells and lymph nodes. [, , ]
Zanubrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK. [, , ] BTK plays a crucial role in B-cell receptor signaling, which mediates B-cell proliferation, migration, and adhesion. [, , , ] By inhibiting BTK, zanubrutinib disrupts these signaling pathways, leading to the inhibition of B-cell proliferation and survival. [, , ]
In Waldenström macroglobulinemia (WM), BTK interacts with mutated MYD88, a Toll-like receptor signaling protein, leading to an adaptive immune response with IgM formation. [] Zanubrutinib inhibits this interaction, reducing MYD88-BTK complex formation and subsequently downregulating NF-κB, resulting in apoptosis of WM cells. []
Real-world studies have provided further support for the efficacy and safety of zanubrutinib in various B-cell malignancies. [, , , , , ] These studies have consistently demonstrated that zanubrutinib is well tolerated and associated with durable responses in a variety of clinical settings.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6